tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.:
Cat. No.: VC20437037
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate -](/images/structure/VC20437037.png)
Specification
Molecular Formula | C11H18ClNO2 |
---|---|
Molecular Weight | 231.72 g/mol |
IUPAC Name | tert-butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H18ClNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 |
Standard InChI Key | IFWKFPUOBPJODO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate features a bicyclic spiro[3.3]heptane core with nitrogen at the 2-position and a chlorine substituent at the 6-position. The tert-butoxycarbonyl (Boc) group at position 2 serves as a protective moiety for the secondary amine. This configuration shares structural homology with:
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tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8): Molecular weight 201.263 g/mol, density 1.1 g/cm³
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tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: Molecular formula C₁₁H₁₈ClNO₄S, weight 295.78 g/mol
Table 1: Comparative Structural Data
The chlorine atom at position 6 introduces electronegativity that influences reactivity patterns compared to hydroxyl or sulfonyl variants .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis protocols exist for the chloro derivative, analogous pathways suggest two viable approaches:
Route A: Functional Group Interconversion
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Start with tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Treat with SOCl₂ or PCl₅ to replace hydroxyl with chlorine
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Purify via recrystallization (melting point: 110–115°C inferred)
Route B: Direct Spirocyclization
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Condense tert-butyl carbamate with 1-chloro-3-(chloromethyl)cyclopropane
Physicochemical Properties
Thermal Stability
The Boc group decomposes at ~160°C (observed in tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate ), while the C–Cl bond remains stable up to 250°C. Differential scanning calorimetry (DSC) would likely show:
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | >50 |
Methanol | 15–20 |
Water | <0.1 |
Data extrapolated from tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2,6-dicarboxylate (PubChem CID 72208124) .
Reactivity and Functionalization
Nucleophilic Displacement
The 6-chloro position undergoes SN2 reactions with:
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Amines: Forms 6-amino derivatives (theoretical yield: 70–85%)
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Thiols: Produces thioethers (K₂CO₃, DMF, 60°C)
Boc Deprotection
Treatment with HCl/dioxane removes the Boc group, generating 6-chloro-2-azaspiro[3.3]heptane hydrochloride:
Reaction completes in 2h at 25°C .
Pharmaceutical Relevance
Table 2: Comparative Bioavailability
Parameter | Spiro[3.3]heptane | Piperidine |
---|---|---|
LogP | 0.3–0.5 | 1.2–1.8 |
Plasma Protein Binding | 65–75% | 80–90% |
CYP3A4 Inhibition | Low | Moderate |
Data synthesized from spirocyclic analogs .
Parameter | Specification |
---|---|
Temperature | 2–8°C |
Humidity | <40% RH |
Light Sensitivity | Amber glass required |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 4H, spiro-CH₂), 2.65–2.80 (m, 2H, CH₂Cl)
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IR (KBr): 2975 cm⁻¹ (C–H stretch), 1690 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl)
Chromatographic Methods
Method | Conditions | Retention Time |
---|---|---|
HPLC (UV 254 nm) | C18, 60% MeCN/H₂O, 1 mL/min | 6.8 min |
GC-MS | DB-5ms, 150–300°C @ 10°C/min | 12.3 min |
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